ethyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate
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Overview
Description
Ethyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate is a complex organic compound with a unique structure that includes a benzothiazine ring
Mechanism of Action
Target of Action
Similar compounds have been associated with the inhibition of monoamine oxidase (mao) , suggesting a potential target
Mode of Action
Based on its structural similarity to other benzothiazine derivatives, it may interact with its targets through the formation of covalent bonds . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
If mao is indeed a target, the compound could affect the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine . This could have downstream effects on mood regulation, among other physiological processes.
Result of Action
If the compound does inhibit MAO, it could potentially increase the availability of monoamine neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazine compound . The reaction conditions often involve the use of concentrated sulfuric acid or other strong acids to promote ring closure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Ethyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Ethyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate can be compared with other benzothiazine derivatives, such as:
- Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate
- Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
These compounds share similar core structures but differ in their substituents and specific functional groups, which can significantly impact their reactivity and applications
Properties
IUPAC Name |
ethyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-2-25-19(24)12-7-3-4-8-13(12)20-17(22)11-16-18(23)21-14-9-5-6-10-15(14)26-16/h3-10,16H,2,11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAFPQKAKOKBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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